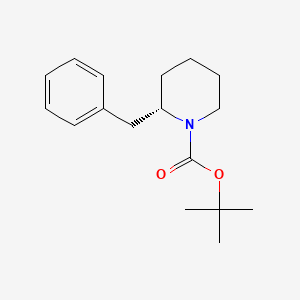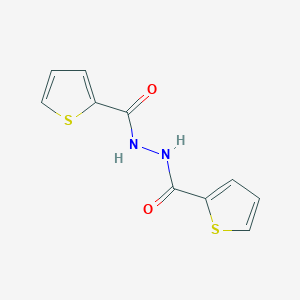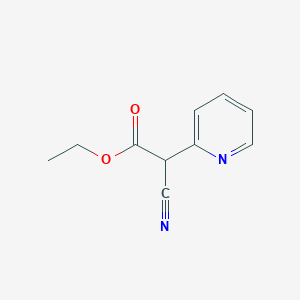
Ethyl 2-cyano-2-(pyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(pyridin-2-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.1986 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.20 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(pyridin-2-yl)acetate has been widely studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various compounds, including polymers, drugs, and other bioactive molecules. In addition, it has been used in biochemistry and physiology as a substrate for the synthesis of enzymes and other proteins. It is also used in drug development to study the pharmacological effects of drugs on the body.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by Ethyl 2-cyano-2-(pyridin-2-yl)acetate require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-cyano-2-(pyridin-2-yl)acetate has several advantages for lab experiments. It is a relatively inexpensive and readily available reagent, and its low vapor pressure makes it easy to handle and store. It is also relatively non-toxic and has a low odor. However, it is volatile and flammable, and it can be difficult to isolate and purify the product.
Zukünftige Richtungen
There are a number of potential future directions for the use of Ethyl 2-cyano-2-(pyridin-2-yl)acetate 2-cyano-2-(pyridin-2-yl)acetate. It could be used in the development of new drugs, as well as for the synthesis of new polymers and other bioactive molecules. It could also be used in the study of cell membranes and other cellular components, as well as in the study of the metabolism of proteins and enzymes. Additionally, it could be used in the study of the effects of drugs on the body and in the development of new drug delivery systems.
Synthesemethoden
Ethyl 2-cyano-2-(pyridin-2-yl)acetate can be synthesized by the reaction of this compound cyanoacetate with pyridine in the presence of an acid catalyst. The reaction is carried out at temperatures between 80-100°C and yields a product with a purity of up to 99%. The reaction can also be carried out in aqueous media, and the product can be isolated by distillation or crystallization.
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-pyridin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBDTQYCJMNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

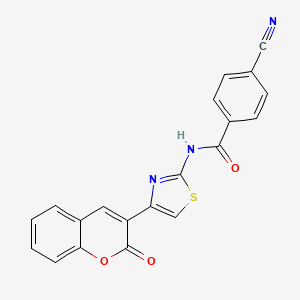
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)
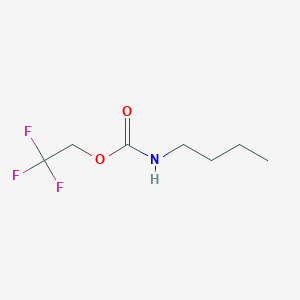
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)

![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)
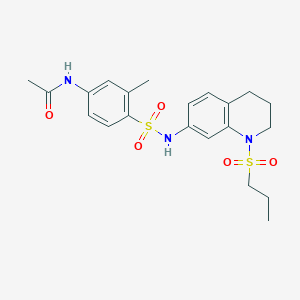
amino}acetamide dihydrochloride](/img/structure/B2911162.png)


